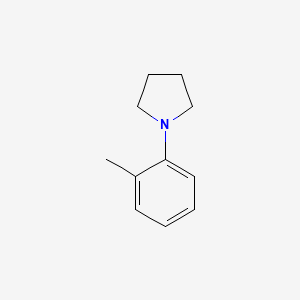
1-(2-methylphenyl)-Pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-Pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-methylphenyl)-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with pyrrolidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 2-methylphenylpyrrole. This method offers a scalable and efficient route to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylphenyl)-Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: N-substituted pyrrolidines with various functional groups.
Applications De Recherche Scientifique
1-(2-methylphenyl)-Pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-Pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenylpyrrolidine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
2-methylpyrrolidine: Substituted at the pyrrolidine ring rather than the phenyl ring, leading to distinct reactivity and applications.
N-methylpyrrolidine: Methyl group attached to the nitrogen atom, altering its steric and electronic characteristics.
Uniqueness
1-(2-methylphenyl)-Pyrrolidine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and uses in research and industry.
Propriétés
Numéro CAS |
41378-30-7 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
ZQVAGPGHTQBLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCC2 |
SMILES canonique |
CC1=CC=CC=C1N2CCCC2 |
Key on ui other cas no. |
41378-30-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













